molecular formula C15H13N3O3 B14170843 8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine CAS No. 307341-56-6

8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine

Cat. No.: B14170843
CAS No.: 307341-56-6
M. Wt: 283.28 g/mol
InChI Key: CPOAKCPFMSPSNA-UHFFFAOYSA-N
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Description

8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities .

Chemical Reactions Analysis

8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in the biological pathways affected by the compound. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various research applications.

Properties

CAS No.

307341-56-6

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

8-methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H13N3O3/c1-11-4-3-7-17-9-12(16-15(11)17)10-21-14-6-2-5-13(8-14)18(19)20/h2-9H,10H2,1H3

InChI Key

CPOAKCPFMSPSNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)COC3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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